Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Overview
Description
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Condensation Method: : One common synthetic route involves the condensation of piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with formaldehyde to introduce the hydroxymethyl group, followed by hydrochloric acid to form the hydrochloride salt.
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Reductive Amination: : Another method involves the reductive amination of benzyl piperazine with formaldehyde. This reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The final product is then converted to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves large-scale batch reactions using the condensation method. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The product is then purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or aldehydes.
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Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
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Substitution: : Nucleophilic substitution reactions are common, where the hydroxymethyl group can be replaced by other nucleophiles such as halides, thiols, or amines. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halides, thiols, amines.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays and structural biology studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes, including the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl piperazine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)piperazine: Does not have the benzyl group, affecting its overall stability and reactivity.
Piperazine-1-carboxylate: Missing both the benzyl and hydroxymethyl groups, leading to different chemical properties and applications.
Uniqueness
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of both the benzyl and hydroxymethyl groups. This combination enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXGMZXWHWGKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203013-92-6 | |
Record name | benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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